2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide
Description
2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is a pyrazolo-pyridazine acetamide derivative characterized by a bicyclic pyrazolo[3,4-d]pyridazine core substituted with a tert-butyl group at position 1, an isopropyl group at position 4, and an acetamide moiety linked to a 2,3-dimethylphenyl group. The tert-butyl and isopropyl substituents likely enhance steric bulk and metabolic stability, while the acetamide group may contribute to hydrogen-bonding interactions with biological targets .
Propriétés
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-13(2)19-16-11-23-27(22(5,6)7)20(16)21(29)26(25-19)12-18(28)24-17-10-8-9-14(3)15(17)4/h8-11,13H,12H2,1-7H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURSRLKKUQJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of tert-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethylaniline and acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the ketone or amide functionalities.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Key Observations :
Key Observations :
- The use of cesium carbonate and DMF () is common for nucleophilic substitutions in heterocyclic systems, suggesting applicability to the target compound’s synthesis .
- highlights low-temperature conditions for acetamide formation, which may be critical for preserving the integrity of the 2,3-dimethylphenyl group in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and logP compared to simpler acetamides () suggest reduced aqueous solubility, necessitating formulation strategies for in vivo studies .
- The tert-butyl group significantly increases hydrophobicity, which may improve blood-brain barrier penetration in therapeutic contexts .
Q & A
Q. Methodological Insight :
- X-ray crystallography (e.g., SHELX programs) is critical for resolving stereoelectronic effects .
- NMR spectroscopy (1H/13C) identifies substituent orientation and hydrogen-bonding interactions .
Basic: What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions:
Core formation : Cyclization of pyrazolo-pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases (K₂CO₃) .
Acetamide coupling : Amidation via EDC/HOBt-mediated activation of the carboxylic acid intermediate .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. Critical Parameters :
- Solvent polarity (DMF vs. THF) affects cyclization efficiency .
- Temperature control (±5°C) minimizes side reactions during amidation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use DMF for cyclization; switch to dichloromethane for acid-sensitive steps | Enhances nucleophilicity, reduces decomposition |
| Catalyst | Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if applicable) | Increases cross-coupling efficiency |
| Monitoring | In-line FTIR or TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) | Tracks intermediate formation |
Advanced Tip : Use Design of Experiments (DoE) to statistically model solvent/catalyst interactions .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Common causes of discrepancies:
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
Q. Methodological Solutions :
- Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Validate dose-response curves across ≥3 independent replicates .
Basic: What analytical techniques are essential for characterizing this compound?
| Technique | Application |
|---|---|
| HPLC | Purity assessment (≥95% by UV at 254 nm) |
| HRMS | Confirm molecular formula (e.g., C₂₃H₂₉N₅O₂) |
| NMR | Assign stereochemistry and detect impurities (δ 1.3 ppm for tert-butyl) |
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Strategy :
- Core modifications : Replace tert-butyl with cyclopropyl to reduce steric bulk .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target engagement .
Q. Example Derivative Table :
| Derivative | Modification | Biological Impact |
|---|---|---|
| A | tert-butyl → methyl | Reduced metabolic stability |
| B | 2,3-dimethylphenyl → 4-fluorophenyl | Increased kinase inhibition (IC₅₀ ↓30%) |
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
- Formulation : Use co-solvents (e.g., 10% PEG-400) or lipid-based nanoparticles .
- Pro-drug approach : Introduce phosphate esters at the acetamide carbonyl for transient solubility .
Basic: What are the computational tools for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains .
- MD simulations : GROMACS for assessing conformational stability in solution .
Advanced: How to validate crystallographic data for this compound?
- Refinement : Use SHELXL for high-resolution data (R-factor ≤ 5%) .
- Validation : Check for omitted symmetry (PLATON) and hydrogen-bonding networks .
Advanced: How to mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 knockouts : Confirm on-target effects in isogenic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
